![molecular formula C11H11F2N B13477520 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-phenylbicyclo[111]pentan-1-amine is a chemical compound with the molecular formula C11H11F2N It is a bicyclic amine with two fluorine atoms and a phenyl group attached to the bicyclo[111]pentane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through various methods, including the Diels-Alder reaction or other cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique structural features.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- {2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine
Uniqueness
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a phenyl group on the bicyclo[1.1.1]pentane core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C11H11F2N |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C11H11F2N/c12-11(13)9(6-10(11,14)7-9)8-4-2-1-3-5-8/h1-5H,6-7,14H2 |
Clé InChI |
RXMAOUVZUCEQME-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2(F)F)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


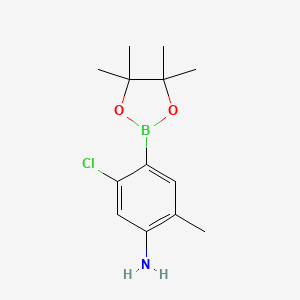
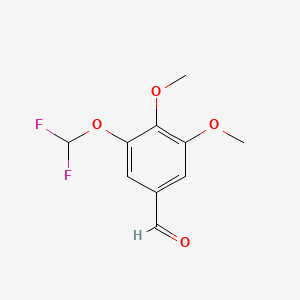

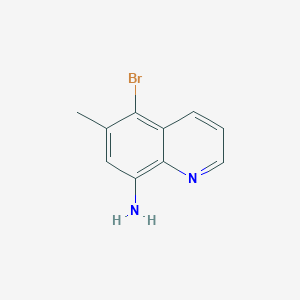
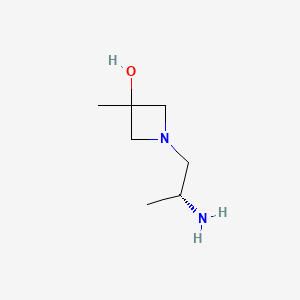
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)


![[(2R,5R)-5-phenyloxolan-2-yl]methanamine](/img/structure/B13477488.png)
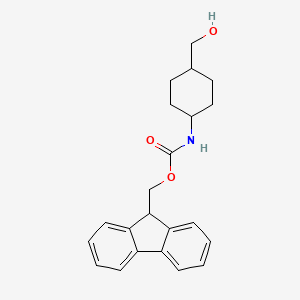
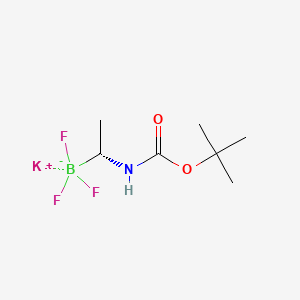
![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13477498.png)

![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
